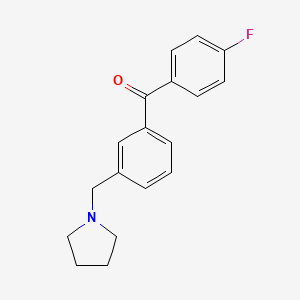

4'-Fluoro-3-pyrrolidinomethyl benzophenone

Beschreibung

Contextualization of Benzophenone (B1666685) Derivatives in Contemporary Medicinal Chemistry and Chemical Biology Research

Benzophenone and its derivatives constitute a versatile class of compounds with a broad spectrum of biological activities. caymanchem.comchemsrc.com The inherent structural features of the benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, provide a unique three-dimensional arrangement that facilitates interactions with various biological targets. In medicinal chemistry, these derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. caymanchem.comgoogle.com The core structure serves as a valuable template for the design of new therapeutic agents, allowing for systematic modifications of the phenyl rings to optimize potency, selectivity, and pharmacokinetic properties.

Structural Significance of the 4'-Fluoro and 3-Pyrrolidinomethyl Moieties within the Benzophenone Scaffold

The introduction of specific substituents onto the benzophenone framework can dramatically influence its biological profile. The presence of a fluorine atom at the 4'-position is of particular note. Fluorine is a bioisostere of the hydrogen atom but possesses unique properties, including high electronegativity, which can alter the electronic environment of the molecule. This can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of oxidation, and increased lipophilicity, which can aid in cell membrane permeability. chemicalbook.com

Overview of Existing Academic Research on Related Fluorinated Pyrrolidinomethyl Benzophenones

While specific research on 4'-Fluoro-3-pyrrolidinomethyl benzophenone is not extensively documented in publicly available literature, studies on closely related analogs provide valuable insights into its potential. For instance, compounds such as 4-bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone and 4-chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone have been synthesized, suggesting their utility as intermediates in the preparation of more complex molecules. chemsrc.comchemicalbook.com Research on other fluorinated benzophenones has demonstrated their potential in various therapeutic areas. For example, certain fluorinated benzophenone derivatives have been investigated for their activity as multipotent agents for Alzheimer's disease. caymanchem.com The synthesis of various fluorinated benzophenones has been a subject of interest, highlighting the accessibility of this class of compounds for further biological evaluation.

The following table summarizes the types of biological activities observed in structurally related benzophenone derivatives:

| Derivative Class | Observed Biological Activities |

| Fluorinated Benzophenones | Anti-inflammatory, Antitumor, BACE-1 Inhibition |

| Amine-substituted Benzophenones | TNF-α and IL-6 Inhibition, Antitumor |

| Pyrrolidine-containing compounds | Anticonvulsant, Antinociceptive, Anticancer |

Research Aims and Scope for Advanced Studies on this compound

Given the promising characteristics of its constituent moieties, this compound presents itself as a compelling candidate for further scientific investigation. Future research should be directed towards several key areas. A primary aim would be the development of an efficient and scalable synthetic route to obtain the compound in high purity. Subsequent studies should focus on a thorough in vitro biological evaluation across a panel of relevant assays to identify potential therapeutic applications.

The scope of advanced studies could include:

Anticancer Screening: Evaluation of cytotoxic activity against a range of cancer cell lines.

Neuropharmacological Profiling: Assessment of its potential to modulate targets relevant to neurodegenerative diseases.

Anti-inflammatory Assays: Investigation of its ability to inhibit key inflammatory mediators.

Detailed structure-activity relationship (SAR) studies would also be crucial. This would involve the synthesis and evaluation of a library of analogs with modifications to the substitution pattern on the benzophenone core to elucidate the key structural features required for optimal biological activity.

The following table outlines potential research directions and the expected outcomes:

| Research Area | Key Objectives | Expected Outcomes |

| Chemical Synthesis | Develop a robust synthetic pathway. | High-yield and scalable production of the target compound. |

| Biological Screening | Identify initial biological activities. | Discovery of potential therapeutic areas for the compound. |

| Medicinal Chemistry Optimization | Synthesize and test analogs for SAR studies. | Identification of lead compounds with improved potency and selectivity. |

| Mechanism of Action Studies | Elucidate the molecular targets and pathways. | Understanding of how the compound exerts its biological effects. |

An in-depth examination of the synthetic pathways leading to this compound reveals a multi-faceted approach, leveraging classic organic reactions and modern optimization strategies. The construction of this molecule can be deconstructed into two primary challenges: the formation of the substituted benzophenone core and the subsequent introduction of the pyrrolidinomethyl functional group.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMPNQLXIQFBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643198 | |

| Record name | (4-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-31-5 | |

| Record name | (4-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Fluoro 3 Pyrrolidinomethyl Benzophenone and Analogues

Systematic Examination of the Benzophenone (B1666685) Scaffold's Contribution to Research Outcomes

The diaryl ketone structure of benzophenone is a key feature in drug discovery, appearing in molecules with potent biological effects. nih.gov This scaffold is present in many natural products, particularly from the Clusiaceae plant family, which exhibit antifungal, anti-HIV, antimicrobial, and antioxidant properties. nih.gov The synthetic adaptability of the benzophenone motif has led to its incorporation into various marketed drugs. nih.govresearchgate.net

The biological activity of benzophenone derivatives is highly dependent on the substitutions on their aryl rings. nih.gov The structural diversity afforded by these substitutions allows for the fine-tuning of pharmacological properties. researchgate.net Research has shown that different substitution patterns can lead to a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. nih.govrsc.org For instance, the integration of moieties like 1,3,4-oxadiazole-2-(3H)thione into the benzophenone framework has been shown to yield compounds with significant antimicrobial activity. rsc.org The benzophenone core is considered a crucial scaffold in the development of pharmaceuticals, acting as a foundational structure for building molecules with specific therapeutic actions. researchgate.net

Influence of the 4'-Fluoro Substituent on Molecular Recognition and Biological Activity

The introduction of fluorine into a molecule can significantly alter its physical, chemical, and biological properties. researchgate.net Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. researchgate.netmdpi.comnih.gov

In structure-activity relationship studies, the choice of halogen substituent can profoundly impact biological outcomes. The trifluoromethyl (-CF3) group, for example, is often used as a substituent in benzophenone-type anti-malarial agents. Research on N-(4-acylamino-3-benzoylphenyl)-4-propoxycinnamic acid amides showed that a trifluoromethyl group in the para-position of a phenylacetic acid moiety yielded the most active compound in the series. nih.gov Another study on anti-malarial agents demonstrated that a p-trifluoromethylphenylpropionylamino residue at the 2-position of the core benzophenone structure was critical for activity. nih.gov

The comparison between different halogens is crucial for optimizing activity. While direct comparative data on 4'-Fluoro-3-pyrrolidinomethyl benzophenone versus its chloro or trifluoromethyl analogues is limited in the provided context, general principles of medicinal chemistry suggest that these substitutions would alter the electronic properties and lipophilicity of the molecule, thereby affecting target interactions. Fluorine, being the most electronegative element, can form strong hydrogen bonds and alter the acidity of nearby functional groups, which is a different electronic influence compared to the less electronegative chlorine atom or the bulky, lipophilic trifluoromethyl group. nih.gov

Table 1: Comparison of Halogen Substituent Properties

| Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity (Hansch-Leo π value) | Electronic Effect |

|---|---|---|---|---|

| -F | 1.47 | 3.98 | +0.14 | Strongly electron-withdrawing |

| -Cl | 1.75 | 3.16 | +0.71 | Electron-withdrawing |

This table presents generalized data to illustrate the differing properties of common halogen substituents.

The position of a fluorine substituent on an aromatic ring can dramatically affect a molecule's conformation and biological activity. nih.gov The regioisomeric placement of substituents influences how a molecule fits into a binding pocket and interacts with its target. acs.org For example, in studies of biphenyl (B1667301) antimicrobial peptidomimetics, changing the position of key hydrophobic and hydrophilic groups resulted in significant variations in antimicrobial efficacy against different bacterial strains. nih.gov Positional isomer 4 of a lead compound exhibited a four- to eight-fold increase in efficacy against Pseudomonas aeruginosa and Escherichia coli, highlighting the critical role of substituent positioning. nih.gov

While specific studies on the positional isomers of the fluorine atom in this compound were not detailed in the search results, it can be inferred that moving the fluorine from the 4'-position to the 2'- or 3'-position would alter the molecule's dipole moment and steric profile. This would, in turn, affect its interaction with target proteins and could lead to substantial changes in its biological activity profile. nih.gov

Role of the 3-Pyrrolidinomethyl Moiety in Target Interaction and Biological Response

The five-membered pyrrolidine (B122466) ring is a versatile scaffold in drug discovery, valued for its ability to explore pharmacophore space three-dimensionally and contribute to the stereochemistry of a molecule. nih.gov The inclusion of a pyrrolidine moiety can influence a compound's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for target interaction. nih.gov

The choice between different nitrogen-containing heterocycles, such as pyrrolidine and the six-membered piperidine (B6355638), can significantly impact biological activity. SAR studies on various classes of compounds have shown that this choice affects potency and selectivity. In the context of benzophenone-type inhibitors of P-glycoprotein, a piperidine analogue showed high ligand efficiency. acs.org The specific nature of the heterocycle and its substituents are crucial for optimal interaction with the target. For instance, a 4-hydroxy-4-phenyl-piperidine moiety was shown to increase inhibitory potency nearly tenfold compared to other substituents on the nitrogen atom, suggesting a specific hydrogen bond interaction. acs.org

The position of the heterocyclic moiety on the benzophenone scaffold is also a critical determinant of activity. Structure-activity relationship analyses have revealed that the anticonvulsant activity of certain compounds is strongly affected by substituents at the 3-position of a pyrrolidine-2,5-dione scaffold. nih.gov Therefore, the placement of the pyrrolidinomethyl group at the 3-position of the benzophenone ring in the title compound is likely a key factor in its biological profile, and shifting it to the 2- or 4-position would be expected to alter its activity.

Table 2: Comparison of Pyrrolidine and Piperidine Rings

| Heterocycle | Ring Size | Conformation | Basicity (pKa of conjugate acid) |

|---|---|---|---|

| Pyrrolidine | 5-membered | Envelope/Twist | ~11.3 |

This table provides a general comparison of the properties of pyrrolidine and piperidine.

Positional Isomerism Studies and their Impact on Biological Activity Profiles

For benzophenone derivatives, the relative positions of substituents on the two phenyl rings are crucial. For example, in a series of anti-malarial agents, moving a substituent from the para-position to the ortho-position on a phenylacetic acid substructure resulted in a significant reduction in activity. nih.gov Similarly, studies on 1,2,5-oxadiazoles have shown that antiplasmodial activity and selectivity are strongly dependent on the substitution pattern of a 4-phenyl moiety. mdpi.com These findings underscore the principle that even subtle changes in the location of a substituent, whether it be the 4'-fluoro group or the 3-pyrrolidinomethyl moiety on the benzophenone scaffold, can lead to vastly different biological outcomes.

Molecular Mechanisms and Biological Pathway Investigations of 4 Fluoro 3 Pyrrolidinomethyl Benzophenone

Probing Biological Interactions using Photoactivatable Benzophenone (B1666685) Derivatives

Benzophenone (BP) and its derivatives are widely utilized as photoaffinity labeling agents to investigate the spatial arrangement and structure of macromolecules. nih.gov Upon activation by UV light, these compounds can form covalent bonds with nearby molecules, making them powerful tools for studying biological interactions. nih.gov This technique, known as photoaffinity labeling, provides spatial and temporal information about molecular interactions within complex biological systems. mdpi.com

The key advantages of using benzophenone-based probes in chemical biology include:

Minimal Perturbation : They can be incorporated into probes with little effect on the intrinsic activity of the molecule being studied. mdpi.com

Inertness : Benzophenones are stable in various solvents, which is advantageous for experimental design. mdpi.com

Controlled Activation : The timing and location of their activation can be precisely controlled with UV light. mdpi.com

Favorable Spectroscopic Properties : Their absorption maximum (around 330–365 nm) has minimal overlap with the absorption of endogenous chromophores, reducing off-target effects. mdpi.com

Applications in Protein-Protein Interaction (PPI) Studies

Photoactivatable benzophenone derivatives have found significant application in the study of protein-protein interactions (PPIs). mdpi.com These interactions are fundamental to a vast array of cellular processes. By incorporating a benzophenone moiety into a molecule known to interact with a specific protein, researchers can identify its binding partners.

The general workflow for using benzophenone probes in PPI studies is as follows:

Probe Design and Synthesis : A probe is created containing the benzophenone group, a targeting ligand, and often a reporter tag (like biotin (B1667282) or a fluorescent molecule) for detection and purification. nih.gov

Incubation : The probe is introduced to a biological system (e.g., cell lysate or living cells) where it interacts with its target protein.

Photoactivation : The system is exposed to UV light, activating the benzophenone group, which then forms a covalent bond with the target protein and any interacting partners in close proximity.

Analysis : The resulting cross-linked complexes are isolated and analyzed, typically using techniques like mass spectrometry, to identify the interacting proteins. nih.gov

This methodology allows for the mapping of protein interaction networks and the identification of previously unknown binding partners.

Use as Multifunctional Probes in Chemical Biology

The versatility of benzophenone chemistry allows for the creation of multifunctional probes that can be used for a variety of applications in chemical biology. mdpi.com These probes can be designed to include multiple functional groups in addition to the photoactivatable benzophenone. For instance, a single probe might contain:

A photo-crosslinking motif (the benzophenone group).

A targeting moiety to direct the probe to a specific protein or cellular location.

A reporter tag (e.g., biotin, alkyne) for enrichment, purification, and visualization of the labeled biomolecules. nih.govnih.gov

One innovative application is the development of multifunctional linkers for "peptide stapling". In this technique, a benzophenone-containing linker is used to lock a peptide into its bioactive conformation (an α-helix), enhancing its stability and cell permeability. mdpi.com This stapled peptide can also act as a photoaffinity probe to identify the peptide's cellular targets. nih.gov

Table 1: Applications of Photoactivatable Benzophenone Derivatives in Biological Studies

| Application Area | Description | Key Features of Benzophenone Probe |

|---|---|---|

| Protein-Protein Interaction (PPI) Studies | Identification and mapping of proteins that interact with a specific target protein. | Contains a ligand for the target protein and the photoactivatable benzophenone group. |

| Enzyme Active Site Mapping | Covalently labeling residues within the active site of an enzyme to understand its structure and function. | Designed as a substrate or inhibitor analog with an incorporated benzophenone moiety. |

| Drug Target Identification | Identifying the cellular protein targets of a drug or bioactive small molecule. | The drug molecule is modified to include a benzophenone group and a reporter tag. |

| Peptide Stapling and Targeting | Stabilizing peptide secondary structure and simultaneously creating a probe for target identification. | A multifunctional linker with benzophenone for photocrosslinking and other groups for stapling and detection. nih.gov |

Preclinical Pharmacological Research Applications of 4 Fluoro 3 Pyrrolidinomethyl Benzophenone

Research on Antimicrobial Activity

The investigation into the antimicrobial properties of novel synthetic compounds is a critical area of pharmaceutical research, aimed at combating the growing threat of antibiotic-resistant bacteria. The potential of 4'-Fluoro-3-pyrrolidinomethyl benzophenone (B1666685) as an antimicrobial agent has been a subject of scientific inquiry, focusing on its efficacy against a range of pathogenic bacteria.

In Vitro Efficacy Against Various Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Preclinical studies on novel chemical entities typically involve assessing their in vitro activity against representative Gram-positive and Gram-negative bacteria. Staphylococcus aureus, a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium, are commonly used as standard organisms in these assays due to their clinical relevance.

Regrettably, a comprehensive search of available scientific literature did not yield specific studies detailing the in vitro efficacy of 4'-Fluoro-3-pyrrolidinomethyl benzophenone against Staphylococcus aureus, Escherichia coli, or any other bacterial strains. Therefore, there is no published data to report on its spectrum of activity or its potential to inhibit the growth of these microorganisms.

Determination of Minimum Inhibitory Concentrations (MIC) in Research Models

A key metric in antimicrobial research is the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The determination of MIC values is a fundamental step in evaluating the potency of a potential new antibiotic.

As there are no available studies on the antimicrobial activity of this compound, its MIC values against various bacterial strains have not been determined.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | No data available |

| Escherichia coli | No data available |

Research on Anticancer Potential

The search for novel therapeutic agents for the treatment of cancer is another significant area of preclinical research. The cytotoxic potential of new compounds against various cancer cell lines is often a primary focus of these investigations.

Inhibition of Cancer Cell Proliferation in Specific Cell Lines (e.g., MES-SA, MES-SA/Dx5)

The human uterine sarcoma cell line, MES-SA, and its doxorubicin-resistant derivative, MES-SA/Dx5, serve as valuable in vitro models for studying anticancer drugs and the phenomenon of multidrug resistance. The inhibition of proliferation in these cell lines can indicate the potential of a compound as a chemotherapeutic agent.

Currently, there is no published research on the effects of this compound on the proliferation of MES-SA, MES-SA/Dx5, or any other cancer cell lines. Consequently, the half-maximal inhibitory concentration (IC50) values, which quantify the concentration of a substance needed to inhibit a biological process by half, are not available.

| Cell Line | IC50 (Concentration for 50% Inhibition) |

|---|---|

| MES-SA | No data available |

| MES-SA/Dx5 | No data available |

Mechanistic Studies on Cytotoxicity and Apoptosis Induction via Caspase Pathways

Understanding the mechanism by which a compound exerts its cytotoxic effects is crucial for its development as an anticancer drug. A common mechanism is the induction of apoptosis, or programmed cell death, which is often mediated by a family of proteases called caspases. The activation of specific caspases, such as caspase-3, is a hallmark of apoptosis.

No mechanistic studies have been published to date that investigate the cytotoxic mechanism of this compound. Therefore, it is unknown whether this compound induces apoptosis or activates caspase pathways in cancer cells.

Research on Anti-inflammatory Effects

The anti-inflammatory potential of new chemical entities is another area of active investigation, with the goal of developing novel treatments for a wide range of inflammatory conditions.

A thorough review of the scientific literature reveals no studies or data concerning the potential anti-inflammatory effects of this compound. Its activity in preclinical models of inflammation has not been reported.

Modulation of Inflammatory Pathways and Reduction of Cytokine Production in Preclinical Models

There is no available research data detailing the specific effects of this compound on the modulation of inflammatory pathways or the reduction of cytokine production in preclinical models.

Investigations into Dual Inhibition Mechanisms (e.g., Edema and Neutrophil Recruitment)

Specific investigations into the dual inhibition mechanisms of this compound, such as its effects on edema and neutrophil recruitment, have not been reported in the accessible scientific literature.

Research into Central Nervous System (CNS) Relevant Activities

Comprehensive research into the central nervous system activities of this compound is not currently available.

Studies on Antidepressant-like Effects

There are no published preclinical studies investigating the potential antidepressant-like effects of this compound.

Investigations into Anticonvulsant Properties

Similarly, there is a lack of available preclinical data on the anticonvulsant properties of this compound.

Computational Chemistry and in Silico Modeling Approaches for 4 Fluoro 3 Pyrrolidinomethyl Benzophenone

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Prediction of Binding Poses and Interaction Energies

Currently, there are no published studies detailing the molecular docking of 4'-Fluoro-3-pyrrolidinomethyl benzophenone (B1666685) into any specific protein target. Consequently, there is no data available on its predicted binding poses or the calculated interaction energies, such as binding affinity or docking scores.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of molecules and their complexes over time.

Investigation of Protein-Ligand Complex Stability and Dynamics

As no specific protein-ligand complexes involving 4'-Fluoro-3-pyrrolidinomethyl benzophenone have been reported in the scientific literature, there are no molecular dynamics simulation studies to analyze. Therefore, information regarding the stability and dynamics of such a complex is not available.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR models are regression or classification models used in chemistry and biology to predict the activities of chemical compounds based on their molecular structures.

Application of Machine Learning Algorithms (e.g., Artificial Neural Networks, Random Forest, J48 Decision Trees) for Activity Prediction

There is no evidence of the development or application of QSAR models, including those using machine learning algorithms like Artificial Neural Networks, Random Forest, or J48 Decision Trees, for the prediction of the biological activity of this compound.

Virtual Screening for Discovery of Novel Active Analogues

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. No virtual screening campaigns that have either used this compound as a query molecule or identified it as a potential hit have been published.

Cheminformatics and Advanced Data Analysis in Benzophenone Research

Cheminformatics and advanced data analysis have become indispensable tools in the study of benzophenone derivatives, enabling researchers to process, analyze, and model complex chemical and biological data. These computational approaches facilitate the identification of structure-activity relationships (SAR) and structure-property relationships (SPR), which are crucial for the development of new compounds with desired characteristics. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed to correlate the physicochemical properties of benzophenone derivatives with their biological activities. nih.govresearchgate.net For instance, QSAR analyses have been successfully applied to sets of benzophenone derivatives to develop predictive models for their antimalarial activity. nih.govresearchgate.net In these studies, various physicochemical descriptors are used to build multiple linear regression models that can predict the biological activity of newly designed compounds. nih.govresearchgate.net

Advanced data analysis in benzophenone research also involves the use of sophisticated software to predict pharmacokinetic properties like drug-likeness and oral absorption. researchgate.net By leveraging computational tools, researchers can screen virtual libraries of benzophenone derivatives and prioritize candidates for synthesis and further testing, thereby accelerating the drug discovery process. researchgate.net Furthermore, techniques like Comparative Molecular Similarity Index Analysis (CoMSIA) are used to construct 3D-QSAR models, which provide a more detailed understanding of the steric, electrostatic, and hydrophobic interactions that influence the biological activity of these compounds. researchgate.net

Computational Design and Optimization of Benzophenone Derivatives

The computational design and optimization of benzophenone derivatives represent a rational approach to developing novel molecules with enhanced efficacy and safety profiles. This process typically begins with a target molecule, and through systematic in silico modifications, new derivatives are designed and evaluated for improved properties. researchgate.net For example, novel benzophenone derivatives have been computationally designed to exhibit high-efficiency light absorption, low skin permeability, and low toxicity for potential use as UV absorbers in sunscreens. researchgate.net

A key aspect of this design process is the use of molecular docking to simulate the interaction between the benzophenone derivatives and their biological targets. researchgate.net This allows for the prediction of binding affinities and the identification of key interactions that can be optimized. For instance, docking analyses can reveal how modifications to the benzophenone scaffold affect interactions with amino acids in a target protein, thereby guiding the design of more potent inhibitors. researchgate.net

Time-dependent density functional theory (TD-DFT) is another powerful computational tool used to analyze the electronic properties of benzophenone derivatives. researchgate.net By calculating parameters such as electron excitation, orbital transitions, and excited state transition dipole moments, researchers can understand and predict how structural changes will affect the UV absorption capacity of these molecules. researchgate.net The insights gained from these computational studies are invaluable for the rational design of new benzophenone derivatives with tailored properties for a wide range of applications, from medicine to materials science. nih.govresearchgate.net

Advanced Analytical Methodologies in Research on 4 Fluoro 3 Pyrrolidinomethyl Benzophenone

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable for probing the molecular structure of 4'-Fluoro-3-pyrrolidinomethyl benzophenone (B1666685). By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For 4'-Fluoro-3-pyrrolidinomethyl benzophenone, a combination of these NMR experiments would be employed for unambiguous structural confirmation.

¹H NMR: A proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons on the two benzene (B151609) rings would appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm). The protons of the pyrrolidine (B122466) ring and the methylene (B1212753) bridge (-CH₂-) would be found in the more upfield region.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the characteristic signal for the carbonyl carbon (C=O) at a significant downfield shift (around 195 ppm).

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful and sensitive tool. nih.govresearchgate.net The fluorine-19 nucleus is 100% naturally abundant and highly sensitive, providing a spectrum with a wide chemical shift range that is extremely sensitive to the local electronic environment. nih.gov This technique is invaluable for confirming the presence and position of the fluorine substituent on the benzophenone scaffold. rsc.org

A hypothetical assignment of the principal NMR signals for this compound is presented below.

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H | 7.0 - 8.0 | Aromatic protons (Ar-H) |

| ¹H | ~3.6 | Methylene protons (-N-CH₂-Ar) |

| ¹H | ~2.5 | Pyrrolidine protons (alpha to N) |

| ¹H | ~1.8 | Pyrrolidine protons (beta to N) |

| ¹³C | ~195 | Carbonyl carbon (C=O) |

| ¹³C | 115 - 165 | Aromatic & C-F carbons |

| ¹³C | ~60 | Methylene carbon (-N-CH₂-Ar) |

| ¹³C | ~54 | Pyrrolidine carbons (alpha to N) |

| ¹³C | ~24 | Pyrrolidine carbons (beta to N) |

| ¹⁹F | -110 to -120 | Aromatic fluorine (Ar-F) |

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It functions by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering definitive confirmation of the compound's identity. mdpi.com

For this compound, MS analysis would first confirm the molecular weight. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for related benzophenone and pyrrolidinophenone structures often involve cleavage at the carbonyl group and fragmentation of the pyrrolidine ring. researchgate.netnih.gov These characteristic fragment ions serve as a structural fingerprint.

| Ion Type | Predicted m/z | Description |

| [M+H]⁺ | 312.16 | Protonated molecular ion |

| [M]⁺˙ | 311.15 | Molecular ion (in EI-MS) |

| C₇H₅O⁺ | 105 | Benzoyl cation |

| C₆H₄F-CO⁺ | 123 | Fluorobenzoyl cation |

| C₄H₈N-CH₂⁺ | 84 | Pyrrolidinomethyl fragment |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies.

In the analysis of this compound, the IR spectrum would be expected to show several key absorption bands that confirm its structural features. The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ketone. Other important signals would include those from the aromatic C-H bonds, the C-N bond of the pyrrolidine, and the C-F bond. nist.gov

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Ketone C=O | Stretch | 1680 - 1650 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-F | Stretch | 1250 - 1100 |

| C-N | Stretch | 1250 - 1020 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of synthesized compounds like this compound, chromatography is crucial for determining purity, identifying impurities, and for preparative isolation of the target molecule.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for assessing the purity of non-volatile or thermally sensitive compounds. nih.gov A typical approach for a benzophenone derivative would involve reversed-phase HPLC, where the compound is separated based on its hydrophobicity. nih.govmdpi.com

The sample is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18 silica) and is eluted with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A UV detector is commonly used for detection, as the benzophenone chromophore absorbs strongly in the UV region. mdpi.com The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound peak.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength of maximum absorbance (e.g., ~254 nm) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive method for identifying and quantifying volatile and thermally stable compounds. nih.gov GC-MS is considered a gold standard in many forensic and analytical laboratories. researchgate.net

For the analysis of this compound, the compound would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. As the separated components exit the column, they enter the mass spectrometer, which provides mass spectra for identification. nih.gov While effective, care must be taken as some complex molecules, such as synthetic cathinones, can be susceptible to thermal degradation under GC conditions. researchgate.net

| Parameter | Typical Condition |

| Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp (e.g., start at 100 °C, ramp to 300 °C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Advanced Biophysical Techniques for Studying Molecular Interactions in Research

Similarly, a review of scientific databases reveals a lack of research employing advanced biophysical techniques to elucidate the molecular interactions of this compound. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for understanding how a molecule binds to its biological targets. These methods can provide quantitative data on binding affinity, kinetics, and the thermodynamics of the interaction. While research on other fluorinated compounds, such as fluorinated prolines, has utilized these techniques to probe interactions with biological targets like proteins, no such studies have been conducted on this compound. The application of these techniques would be essential to understand its mechanism of action at a molecular level.

Future Research Directions and Academic Impact of 4 Fluoro 3 Pyrrolidinomethyl Benzophenone

Integration with Systems Biology Approaches for Comprehensive Understanding of Biological Processes

The integration of chemical probes like 4'-Fluoro-3-pyrrolidinomethyl benzophenone (B1666685) with systems biology offers a powerful approach to unraveling complex biological networks. acs.orgresearchgate.net Systems biology aims to understand the larger framework of dynamic interactions within a biological system, moving beyond the traditional reductionist model of targeting a single pathway. acs.org By employing a systems approach, researchers can analyze the multifaceted effects of a compound across various cellular pathways.

The benzophenone scaffold is a common motif in molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgnih.govnih.gov A compound such as 4'-Fluoro-3-pyrrolidinomethyl benzophenone, with its specific substitutions, could modulate multiple protein targets. Systems biology tools, such as genomics, proteomics, and metabolomics, can be used to generate large-scale data on the cellular response to this compound. nih.gov This data can then be integrated to reconstruct gene networks and identify pathways that are significantly perturbed. nih.gov Such an approach could reveal unexpected mechanisms of action and potential off-target effects, providing a more holistic understanding of the compound's biological impact. drugtargetreview.com

For instance, by treating a cell line with this compound and subsequently performing proteomic and metabolomic analysis, researchers could map the changes in protein expression and metabolite levels. This could elucidate the compound's influence on signaling cascades, metabolic pathways, and other cellular processes, offering insights that might be missed by conventional single-target assays. drugtargetreview.com

Exploration of Novel Biological Targets through High-Throughput Screening in Research Settings

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential drug candidates. ewadirect.com Benzophenone derivatives are a promising class of compounds for HTS campaigns due to their synthetic tractability and diverse biological activities. nih.gov The specific structural features of this compound—the fluorinated phenyl ring, the pyrrolidinomethyl group, and the benzophenone core—provide a unique chemical entity for screening against a wide array of biological targets.

HTS assays can be designed to identify compounds that modulate enzymes, receptors, ion channels, or other proteins implicated in disease. nih.goveurofinsdiscovery.com For example, a library of benzophenone analogs, including this compound, could be screened for inhibitory activity against a panel of kinases, a class of enzymes frequently targeted in cancer therapy. The fluorophenyl moiety might enhance binding affinity to certain targets, a common strategy in medicinal chemistry. nih.gov

The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery, known to impart favorable physicochemical properties and to interact with various biological targets. nih.gov The combination of these structural elements in this compound makes it a candidate for identifying novel biological targets. A phenotypic screen, where the compound is tested for its effect on a cellular process (e.g., cell proliferation, apoptosis), followed by target deconvolution studies, could reveal previously unknown proteins or pathways that are modulated by this class of compounds.

Below is a hypothetical representation of data from a high-throughput screening campaign involving a library of benzophenone derivatives against a specific kinase target.

| Compound ID | Structure | Concentration (µM) | Inhibition (%) |

| BP-1 | 4'-Fluoro-3-methyl benzophenone | 10 | 15 |

| BP-2 | 4'-Chloro-3-pyrrolidinomethyl benzophenone | 10 | 45 |

| BP-3 (Hypothetical) | This compound | 10 | 75 |

| BP-4 | 3-Pyrrolidinomethyl benzophenone | 10 | 30 |

This data is illustrative and does not represent actual experimental results for this compound.

Methodological Advancements in Synthesis and Characterization of Related Compounds

The synthesis of benzophenone derivatives is a well-established area of organic chemistry, with common methods including Friedel-Crafts acylation. mdpi.com The synthesis of this compound would likely involve the reaction of a suitably substituted benzoyl chloride with a substituted benzene (B151609) derivative. The introduction of the pyrrolidinomethyl group can be achieved through various amination reactions. Research into the synthesis of this specific compound and its analogs could lead to the development of more efficient and stereoselective synthetic routes.

Advancements in synthetic methodology could focus on late-stage functionalization, allowing for the rapid generation of a diverse library of related compounds for structure-activity relationship (SAR) studies. For example, developing a robust method for introducing the pyrrolidinomethyl group onto a pre-existing fluorinated benzophenone core would be highly valuable.

The characterization of novel benzophenone derivatives relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are essential for confirming the chemical structure. mdpi.com For crystalline compounds, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the molecule. mdpi.com Further research into the solid-state properties and polymorphism of these compounds could also be an area of investigation.

The following table outlines the key analytical techniques used for the characterization of benzophenone derivatives.

| Analytical Technique | Information Obtained |

| ¹H NMR Spectroscopy | Provides information about the number and chemical environment of hydrogen atoms. |

| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. |

| Mass Spectrometry | Determines the molecular weight and elemental composition. |

| Infrared Spectroscopy | Identifies the functional groups present in the molecule. |

| X-ray Crystallography | Determines the precise three-dimensional structure of crystalline compounds. |

Collaborative and Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry

The study of compounds like this compound is inherently interdisciplinary, requiring expertise from synthetic chemistry, pharmacology, and computational biology. ucla.edudana-farber.org Collaborative efforts between academic research groups and pharmaceutical companies can accelerate the discovery and development of new therapeutic agents. mskcc.org

Chemical biologists can utilize this compound as a tool to probe biological systems, while medicinal chemists can focus on optimizing its structure to improve potency, selectivity, and pharmacokinetic properties. uchicago.edu For example, a collaboration could involve a medicinal chemistry group synthesizing a focused library of analogs, a chemical biology group evaluating their effects on cellular pathways, and a computational chemistry group developing models to predict their binding to specific targets. broadinstitute.org

Such interdisciplinary collaborations are crucial for translating basic research findings into clinical applications. The development of novel benzophenone derivatives with therapeutic potential would benefit from a team-based approach that integrates diverse scientific disciplines. mskcc.org

Q & A

Q. What are the established synthetic routes for 4'-Fluoro-3-pyrrolidinomethyl benzophenone, and what critical parameters influence yield?

The synthesis of fluorinated benzophenones typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, a related compound, (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, was synthesized via AlCl₃-catalyzed acylation in dry nitrobenzene at 80–90°C, followed by neutralization and recrystallization . Key parameters include:

- Catalyst activity : Anhydrous AlCl₃ is critical for electrophilic substitution.

- Solvent choice : Nitrobenzene acts as both solvent and electron-deficient aromatic system promoter.

- Temperature control : Reflux conditions (~90°C) ensure optimal reaction kinetics without decomposition.

Yield optimization requires careful stoichiometry (e.g., 0.03 mol AlCl₃ per 0.02 mol substrate) and post-reaction purification (e.g., steam distillation for nitrobenzene removal).

Q. Which analytical techniques are most robust for characterizing this compound?

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–F: 1.357 Å) and dihedral angles (e.g., 57.45° between phenyl rings), critical for confirming regiochemistry .

- ¹H/¹³C NMR : Assigns protons adjacent to electronegative groups (e.g., fluorine-induced deshielding of aromatic protons).

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ for exact mass matching).

Q. How does the fluorine substituent at the 4' position influence electronic properties?

Fluorine’s electron-withdrawing effect reduces electron density on the benzophenone core, enhancing electrophilicity. This impacts:

- Reactivity : Stabilizes intermediates in nucleophilic aromatic substitution.

- Spectroscopy : Downfield shifts in ¹⁹F NMR (δ ~ -110 to -120 ppm for aryl-F).

- Crystallography : Distorts bond angles (e.g., C–C–F angles deviate from 120° due to steric and electronic effects) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in medicinal chemistry?

- Substituent variation : Replace pyrrolidinomethyl with piperidinomethyl or morpholinomethyl (see analogs in ) to assess steric/electronic effects on target binding.

- Bioisosteric replacement : Swap fluorine with chlorine or trifluoromethyl groups (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in ) to modulate lipophilicity.

- Pharmacophore mapping : Use X-ray data (e.g., torsion angles: -141.1° and -152.8° in ) to model 3D interactions with enzymes like HIV-1 reverse transcriptase .

Q. What methodologies resolve contradictions in bioassay data for fluorinated benzophenones?

- Orthogonal assays : Combine enzyme inhibition (e.g., RT inhibition) with cytotoxicity screens (e.g., MTT assays) to distinguish specific activity from nonspecific effects.

- Computational docking : Validate binding modes using crystallographic coordinates (e.g., PDB entries derived from ).

- Metabolic profiling : Use LC-MS/MS to identify metabolites that may interfere with assay results.

Q. How does the pyrrolidinomethyl group affect conformational flexibility and intermolecular interactions?

- Conformational analysis : X-ray data show intermolecular O–H···O hydrogen bonds stabilize crystal packing . The pyrrolidine ring’s puckering (envelope or twist conformations) modulates steric bulk near the carbonyl.

- Solubility : Protonation of the pyrrolidine nitrogen (pKa ~10.5) enhances aqueous solubility at physiological pH.

Q. What strategies mitigate synthetic challenges in scaling up fluorinated benzophenones?

- Greener solvents : Replace nitrobenzene with ionic liquids or DMF to reduce toxicity.

- Flow chemistry : Improves heat dissipation during exothermic steps (e.g., AlCl₃-mediated acylation).

- Catalyst recycling : Recover AlCl₃ via aqueous extraction (pH-dependent precipitation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.